molecular formula C13H16O2 B13816159 2-Methylphenyl cyclopentanecarboxylate CAS No. 55229-43-1

2-Methylphenyl cyclopentanecarboxylate

Cat. No.: B13816159
CAS No.: 55229-43-1
M. Wt: 204.26 g/mol
InChI Key: UGVXBKWUWXZBOP-UHFFFAOYSA-N
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Description

2-Methylphenyl cyclopentanecarboxylate is an organic compound with the molecular formula C13H16O2 It is an ester derived from cyclopentanecarboxylic acid and 2-methylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 2-methylphenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction of the ester can yield alcohols and other reduced products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Esters with different functional groups.

Scientific Research Applications

2-Methylphenyl cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylphenyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, phenyl ester: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Contains a 2-oxo group and a methyl ester group.

Uniqueness

2-Methylphenyl cyclopentanecarboxylate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

55229-43-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2-methylphenyl) cyclopentanecarboxylate

InChI

InChI=1S/C13H16O2/c1-10-6-2-5-9-12(10)15-13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3

InChI Key

UGVXBKWUWXZBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2CCCC2

Origin of Product

United States

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